molecular formula C8H15ClO2 B2360043 2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane CAS No. 57558-50-6

2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane

Cat. No. B2360043
CAS RN: 57558-50-6
M. Wt: 178.66
InChI Key: AFFCAKKBRLTNFX-UHFFFAOYSA-N
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Description

2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane is a chemical compound used in the synthesis of C-chlorobutylpyrogallol arene .


Synthesis Analysis

The synthesis of this compound involves a reaction with methyl 3-hydroxybenzoate in DMF, followed by the addition of potassium carbonate and 2-(4-chlorobutyl)-1,3-dioxalane. The reaction mixture is then heated at 80°C for 18 hours .


Molecular Structure Analysis

The molecular structure of 2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane is represented by the empirical formula C7H13ClO2 . The molecular weight of the compound is 164.63 .


Chemical Reactions Analysis

The compound is likely to undergo reactions similar to other chloroalkanes. For instance, it can participate in electrophilic substitution reactions with benzene in the presence of an aluminium chloride catalyst . It can also undergo halogenation reactions, which require a catalyst to activate the halogen .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature. It has a refractive index of 1.457 and a density of 1.109 g/mL at 20°C. It boils at 56-58°C under a pressure of 0.1 mmHg .

Scientific Research Applications

Synthetic Applications

  • Preparation of Functionalized Carbonyl Compounds : Gil, Ramón, and Yus (1993) discussed the preparation of functionalized carbonyl compounds using 2-(4-chlorobutyl)-1,3-dioxolanes. These compounds were generated through reactions with different electrophiles, followed by deprotection to yield the functionalized carbonyl compounds (Gil, Ramón, & Yus, 1993).

Lithiation and Functionalization

  • Synthesis of Ortho-Functionalized Acetophenone Derivatives : Lukács, Porcs-Makkay, and Simig (2003) explored the lithiation of 2-(4-chlorophenyl)-2-methyl-1,3-dioxolane and its application in synthesizing new ortho-functionalized acetophenone derivatives. This process involved treating the compound with butyllithium in THF (Lukács, Porcs-Makkay, & Simig, 2003).

Polymerization Studies

  • Radical and Cationic Polymerization : Morariu and Simionescu (1994) studied the polymerization of 2-(2′,4′-Dichlorophenyl)-4-methylene-1,3-dioxolane using radical and cationic routes, proposing a mechanism based on the analysis of the resulting polymers (Morariu & Simionescu, 1994).
  • Polymerization of Chlorinated Methyl-Dioxolanes : Dietrich (1968) investigated the polymerizations of 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes, highlighting their high hydrolytic stability and nonflammability. These polymers were found to be high-melting colorless solids with good to excellent fire resistance (Dietrich, 1968).

Chemical and Thermal Characterization

  • Characterization of Polymer Degradation : Coskun et al. (1998) performed spectroscopic characterization of polymers derived from (2-Phenyl-1,3-dioxolane-4-yl)methyl methacrylate and studied their thermal degradation, providing insights into the mechanisms and products of this degradation (Coskun et al., 1998).

Metal Complex Synthesis

  • Synthesis of Metal Complexes : Şekerci (2000) synthesized 4-(2, 4-Diaminobutyl)-2-phenyl-1, 3-dioxolane and its complexes with Co(II), Ni(II), and Cu(II) salts. The structural properties of these complexes were analyzed using various spectroscopic methods (Şekerci, 2000).

Application in Ionic Liquid Decomposition

  • Study on Ionic Liquids : Haerens et al. (2009) investigated the electrochemical stability of a deep-eutectic solvent based on choline chloride and ethylene glycol, observing the formation of several decomposition products, including 2-methyl-1,3-dioxolane. This study provides insights into the electrochemical applications and environmental impact of these ionic liquid analogues (Haerens et al., 2009).

Safety And Hazards

The compound is classified as Acute Toxicity - Category 3, Oral according to the UN GHS revision 8. It is toxic if swallowed and should be handled with care. Personal protective equipment should be worn when handling this compound .

Future Directions

The influence of a terminal chlorine substituent on the solvolysis of ethyl chloroformate has been studied, and similar studies could be conducted on 2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane . This could provide valuable insights into the reactivity and potential applications of this compound in various chemical reactions.

properties

IUPAC Name

2-(4-chlorobutyl)-2-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2/c1-8(4-2-3-5-9)10-6-7-11-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFCAKKBRLTNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane

Citations

For This Compound
2
Citations
JWM Carneiro, PR Schleyer, W Koch… - Journal of the …, 1990 - ACS Publications
Figure 2. IGLO, 3C NMR chemical shifts of 1 as a function of the C2+-C3-C4 angle. This angle was fixed, but all other parameters were fully optimized at HF/6-31G*. The dotted lines …
Number of citations: 38 pubs.acs.org
BH Lipshutz, R Crow, SH Dimock… - Journal of the …, 1990 - ACS Publications
Ligand exchange between cyanocuprates and allylic stannanes: a novel, direct route to allylic cuprates possessing remarkable rea Page 1 J. Am. Chem.Soc. 1990, 112, 4063-4064 …
Number of citations: 73 pubs.acs.org

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